molecular formula C7H10O2Te B14618860 4,4-Dimethyltellurane-3,5-dione CAS No. 60467-34-7

4,4-Dimethyltellurane-3,5-dione

Cat. No.: B14618860
CAS No.: 60467-34-7
M. Wt: 253.8 g/mol
InChI Key: ZDWFPVDTVJZUAO-UHFFFAOYSA-N
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Description

4,4-Dimethyltellurane-3,5-dione is a hypothetical organotellurium compound featuring a six-membered tellurane ring substituted with two methyl groups at the 4-position and two ketone groups at the 3- and 5-positions. This article compares this compound with structurally related compounds, emphasizing molecular features, synthesis, and bioactivity.

Properties

CAS No.

60467-34-7

Molecular Formula

C7H10O2Te

Molecular Weight

253.8 g/mol

IUPAC Name

4,4-dimethyltellurane-3,5-dione

InChI

InChI=1S/C7H10O2Te/c1-7(2)5(8)3-10-4-6(7)9/h3-4H2,1-2H3

InChI Key

ZDWFPVDTVJZUAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C[Te]CC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyltellurane-3,5-dione typically involves the reaction of tellurium tetrachloride with an appropriate organic precursor under controlled conditions. One common method includes the use of dimethyl ketone as a starting material, which undergoes a series of reactions to incorporate the tellurium atom into the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyltellurane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert it into lower oxidation state tellurium compounds.

    Substitution: The tellurium atom can be substituted with other elements or groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while reduction can produce tellurium metal or lower oxidation state tellurium compounds.

Scientific Research Applications

4,4-Dimethyltellurane-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique properties make it a potential candidate for studying biological systems and developing new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.

    Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.

Mechanism of Action

The mechanism of action of 4,4-Dimethyltellurane-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The tellurium atom can form bonds with various biomolecules, affecting their structure and function. This interaction can lead to the modulation of cellular processes, such as enzyme activity and signal transduction pathways, which are crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Key Comparisons :

  • Heteroatom : DKPs contain nitrogen in the ring, enabling hydrogen bonding and π-stacking interactions critical for bioactivity. Tellurium’s lower electronegativity and larger size in 4,4-Dimethyltellurane-3,5-dione may reduce hydrogen-bonding capacity but enhance lipophilicity.
  • Stability : Tellurium’s susceptibility to oxidation could render this compound less stable than nitrogen-containing DKPs under ambient conditions.
  • Bioactivity : DKPs target viral proteins via specific interactions; tellurium’s redox activity might shift mechanisms toward oxidative stress pathways.

4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione)

This compound features two five-membered dioxolane dione rings linked by a butane chain . Its synthesis involves multi-step carboxylation and cyclization, highlighting the reactivity of dioxolane diones as acylating agents.

Key Comparisons :

  • Heteroatom : Oxygen’s high electronegativity stabilizes the dioxolane ring, whereas tellurium’s metallic character might favor radical or electrophilic reactivity.
  • Applications: Dioxolane diones are used in polymer chemistry; tellurane analogs could serve as novel catalysts or precursors for tellurium-containing materials.

4-Methylheptane-3,5-dione

This acyclic diketone (C8H14O2, MW 142.20) lacks heteroatoms, with a linear carbon chain and ketone groups at positions 3 and 5 . Its spectral data (e.g., GC-MS) are well-documented, aiding in structural identification.

Key Comparisons :

  • Conformational Flexibility : Acyclic diketones exhibit rotational freedom absent in cyclic systems, impacting binding to biological targets.
  • Electronic Effects: Cyclic conjugation in this compound may delocalize electron density, altering keto-enol tautomerism compared to 4-Methylheptane-3,5-dione.

Comparative Data Table

Compound Name Structure Type Heteroatom Molecular Formula Molecular Weight Bioactivity/Application Source
Albonoursin Cyclic DKP Nitrogen C14H16N2O2 244.29 Antiviral (H1N1 IC50: 6.8 μM) Marine actinomycetes
4,4′-(Butane-1,4-diyl)bis(dioxolane dione) Bis-dioxolane dione Oxygen C12H14O8 286.23 Polymer synthesis Synthetic
4-Methylheptane-3,5-dione Acyclic diketone None C8H14O2 142.20 GC-MS reference standard NIST
This compound Cyclic tellurane Tellurium C6H8O2Te ~239.73* Hypothetical N/A

*Estimated molecular weight based on tellurium’s atomic mass (127.6 g/mol).

Research Implications and Limitations

  • Synthesis Challenges : Tellurium’s toxicity and scarcity complicate the synthesis of this compound compared to oxygen/nitrogen analogs. Methods for stable Te-heterocycles remain underexplored.
  • Bioactivity Gaps : While DKPs show antiviral activity, tellurium’s redox activity might pivot applications toward catalysis or materials science rather than direct therapeutic use.
  • Structural Analysis : Spectroscopic techniques (e.g., NMR, X-ray crystallography) used for DKPs and dioxolanes could be adapted, but tellurium’s nuclear spin (¹²⁵Te, I = 1/2) presents unique NMR challenges.

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